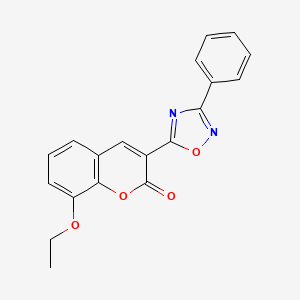![molecular formula C22H21N3O3 B6510729 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-85-0](/img/structure/B6510729.png)
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as DEAMC, is a synthetic organic compound that has been studied for its potential applications in scientific research. DEAMC is a derivative of the chromene class of compounds, which are known for their antioxidant, antimicrobial, and anti-inflammatory properties. DEAMC has been studied for its ability to act as an inhibitor of certain enzymes, as well as its potential to act as an anti-cancer agent.
Scientific Research Applications
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been studied for its potential to act as an anti-cancer agent. This compound has also been studied for its ability to act as an antioxidant and for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX. By inhibiting these enzymes, this compound is thought to reduce inflammation and oxidative stress, which may lead to its anti-cancer and antioxidant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. This inhibition is thought to lead to its anti-inflammatory and antioxidant effects. Additionally, this compound has been found to reduce the proliferation of cancer cells in vitro, suggesting that it may have anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one in laboratory experiments include its relatively low cost and its ability to act as an inhibitor of certain enzymes. Additionally, this compound has been found to reduce the proliferation of cancer cells in vitro, suggesting that it may have potential anti-cancer properties. However, the full mechanism of action of this compound is still not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are a number of potential future directions for research on 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. These include further investigation into its mechanism of action, its potential anti-cancer properties, and its potential to act as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, further research is needed to investigate the long-term safety and efficacy of this compound in humans.
Synthesis Methods
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be synthesized through a series of chemical reactions. The first step is the reaction of 2-methylphenylhydrazine with 1,2,4-oxadiazole to form the intermediate compound 2-methylphenylhydrazone. This intermediate is then reacted with diethylamine to form the desired product, this compound. The entire synthesis process is carried out in aqueous solution at room temperature.
properties
IUPAC Name |
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-25(5-2)16-11-10-15-12-18(22(26)27-19(15)13-16)21-23-20(24-28-21)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAIJXBYBBEFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510646.png)
![ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510651.png)
![N-cyclohexyl-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510663.png)
![2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6510670.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510688.png)
![2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6510695.png)
![hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B6510699.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B6510703.png)
![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510708.png)
![2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510709.png)

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)
![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)
![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)